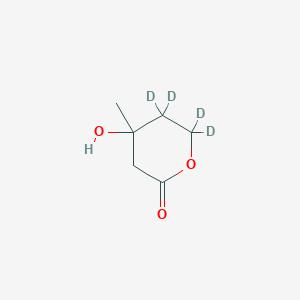

DL-Mevalonolactone-4,4,5,5-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186506 | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349553-98-6 | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349553-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to DL-Mevalonolactone-4,4,5,5-D4: Application in Bioanalytical Research

This guide provides an in-depth overview of DL-Mevalonolactone-4,4,5,5-D4, a deuterated internal standard crucial for the accurate quantification of mevalonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, its significance in the context of the mevalonate pathway, and detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of Mevalonate Pathway Monitoring

The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a plethora of non-sterol isoprenoids.[1][2] These molecules are fundamental to numerous cellular functions, including membrane integrity, cell signaling, protein glycosylation, and electron transport. The pathway's rate-limiting step, the conversion of HMG-CoA to mevalonic acid by HMG-CoA reductase, is a major target for therapeutic intervention, most notably by statins, a class of cholesterol-lowering drugs.[3][4] Consequently, the precise measurement of mevalonic acid levels in biological matrices serves as a direct biomarker for the activity of HMG-CoA reductase and the efficacy of statin therapy.[3]

Given the endogenous nature of mevalonic acid, accurate quantification necessitates the use of a stable isotope-labeled internal standard. This compound is an ideal candidate for this purpose, as its structure is nearly identical to the analyte of interest, but with a distinct mass, allowing for correction of matrix effects and variations in sample processing.

Part 1: Core Properties of this compound

This compound is the deuterated form of DL-mevalonolactone, the stable lactone form of mevalonic acid. In aqueous solutions, mevalonic acid exists in equilibrium with its lactone. For analytical purposes, biological samples are typically acidified to drive this equilibrium towards the more chromatographically amenable lactone form.[5][6]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 349553-98-6 | [7] |

| Molecular Formula | C₆H₆D₄O₃ | [7] |

| Molecular Weight | 134.17 g/mol | [7] |

| Isotopic Enrichment | ≥98 atom % D | [7] |

| Chemical Purity | ≥97% | [7] |

| Appearance | Varies (e.g., oil, solid) | [8] |

| Storage Conditions | -20°C for long-term stability | [7] |

| Unlabeled CAS Number | 674-26-0 (for DL-Mevalonolactone) | [1] |

Part 2: The Mevalonate Pathway in Drug Discovery and Development

The mevalonate pathway's central role in cellular metabolism makes it a focal point in various research areas, from cardiovascular disease to oncology.

Cholesterol Synthesis and Statin Therapy

The primary therapeutic relevance of the mevalonate pathway is in the management of hypercholesterolemia. Statins competitively inhibit HMG-CoA reductase, leading to a reduction in endogenous cholesterol synthesis.[9] Monitoring mevalonic acid levels provides a direct pharmacodynamic marker of statin activity, aiding in dose-response studies and the development of new HMG-CoA reductase inhibitors.[3]

Oncology

The mevalonate pathway is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[10] Furthermore, the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is crucial for the post-translational modification (prenylation) of oncogenic proteins such as Ras and Rho.[1] This has led to the investigation of statins and other pathway inhibitors as potential anticancer agents.[11]

Diagram of the Mevalonate Pathway

Caption: Simplified schematic of the mevalonate pathway leading to cholesterol and non-sterol isoprenoids.

Part 3: Experimental Protocol for Mevalonic Acid Quantification

The following is a representative LC-MS/MS protocol for the quantification of mevalonic acid in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific instrumentation and laboratory conditions.[3][5][6]

Experimental Workflow Diagram

Caption: General workflow for the quantification of mevalonic acid in plasma using LC-MS/MS.

Step-by-Step Methodology

1. Sample Preparation

-

To 500 µL of plasma, add a known amount of this compound internal standard solution.

-

Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to mevalonolactone.[5]

-

Perform solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.[6][7] Alternatively, a liquid-liquid extraction can be employed.[12]

-

Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following table provides typical starting conditions for the analysis.

| Parameter | Condition |

| LC Column | Reversed-phase C18 or PFP column (e.g., 150 x 2.1 mm, 5 µm)[3][5] |

| Mobile Phase A | Water with 5 mmol/L ammonium formate, pH 2.5[3] or 10 mM ammonium formate, pH 8[5] |

| Mobile Phase B | Acetonitrile or Methanol[3][5] |

| Flow Rate | 200-400 µL/min |

| Gradient | A suitable gradient to separate mevalonolactone from matrix components |

| Injection Volume | 10 µL[5] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

3. Mass Spectrometry Parameters

The specific MRM transitions for mevalonolactone and its deuterated internal standard need to be optimized on the mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mevalonolactone | (To be optimized) | (To be optimized) |

| This compound | (To be optimized) | (To be optimized) |

4. Calibration and Quantification

-

Prepare a series of calibration standards with known concentrations of unlabeled mevalonolactone and a constant concentration of the deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of mevalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug developers studying the mevalonate pathway. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of mevalonic acid, providing critical insights into the pharmacodynamics of HMG-CoA reductase inhibitors and the role of the mevalonate pathway in health and disease. The methodologies outlined in this guide provide a robust framework for the implementation of such assays in a research or clinical setting.

References

-

Metware Biotechnology. (2024). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Retrieved from [Link]

-

Johnson, R., et al. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]

-

Gibson, K. M., et al. (2002). Validation and application of an assay for the determination of mevalonic acid in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 773(2), 103-111. Retrieved from [Link]

-

ResearchGate. (n.d.). A simplified schematic of cholesterol synthesis. Retrieved from [Link]

-

Jemal, M., et al. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Retrieved from [Link]

-

Frontiers in Oncology. (2018). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Retrieved from [Link]

-

Wikipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]

-

FH Joanneum. (n.d.). Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS Master Thesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of the mevalonate pathway, the first stage in the biosynthesis of cholesterol. Retrieved from [Link]

-

PubMed. (2010). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Mevalonate pathway. The diagram illustrates the mevalonate pathway that.... Retrieved from [Link]

-

ResearchGate. (2006). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Retrieved from [Link]

-

ResearchGate. (2007). Mevalonate pathway: A review of clinical and therapeutical implications. Retrieved from [Link]

-

PubMed. (2021). Targeting the Mevalonate Pathway in Cancer. Retrieved from [Link]

-

ResearchGate. (2010). Validation and application of an assay for the determination of mevalonic acid in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2022). The mevalonate pathway and possible mechanism of action of statins. Retrieved from [Link]

Sources

- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 11. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Mevalonolactone-D4 in Cholesterol Synthesis: A Technical Guide for Researchers

Introduction: Tracing the Path to Cholesterol

The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a fundamental metabolic route responsible for the production of cholesterol and other essential isoprenoids.[1][2] Understanding the dynamics and regulation of this pathway is crucial for research in cardiovascular disease, cancer, and various metabolic disorders.[2][3] Stable isotope tracing has emerged as a powerful tool for elucidating the intricacies of metabolic fluxes in vitro and in vivo. This guide provides an in-depth technical overview of the application of DL-Mevalonolactone-D4, a deuterated isotopologue of a key cholesterol precursor, as a metabolic tracer to quantify cholesterol synthesis. We will delve into the rationale behind its use, experimental design considerations, analytical methodologies, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Mevalonate Pathway: A Brief Overview

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.[3] Through a series of enzymatic reactions, acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting and primary regulatory step in the pathway.[2][4] Mevalonate is then phosphorylated, decarboxylated, and ultimately converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids, including cholesterol.[3]

Mevalonolactone is the stable lactone form of mevalonic acid and can be readily taken up by cells and hydrolyzed to mevalonate, directly entering the cholesterol synthesis pathway downstream of HMGCR. This property makes labeled mevalonolactone an ideal tracer for studying the lower portion of the pathway, bypassing the primary regulatory control point.

Why Use DL-Mevalonolactone-D4 as a Metabolic Tracer?

The choice of a metabolic tracer is a critical aspect of experimental design, directly influencing the quality and interpretability of the data. While deuterated water (D₂O) is a commonly used tracer for measuring whole-body cholesterol synthesis, the use of DL-Mevalonolactone-D4 offers distinct advantages for specific research questions.[5][6]

Causality Behind Experimental Choices: Labeled Mevalonolactone vs. Deuterated Water

| Feature | DL-Mevalonolactone-D4 | Deuterated Water (D₂O) | Rationale for Choice |

| Point of Entry | Enters the pathway as mevalonate, bypassing HMG-CoA reductase. | Deuterium is incorporated into acetyl-CoA and NADPH, entering at the beginning of the pathway. | To specifically study the metabolic flux downstream of HMGCR, or in systems where HMGCR is pharmacologically inhibited (e.g., by statins), DL-Mevalonolactone-D4 is the superior choice. |

| Specificity | The deuterium label is specifically incorporated into the cholesterol backbone via the mevalonate pathway. | Deuterium can be incorporated into various biomolecules through multiple pathways, potentially complicating data interpretation. | For studies focused solely on the mevalonate pathway's contribution to cholesterol synthesis, DL-Mevalonolactone-D4 provides a more direct and less ambiguous readout. |

| Precursor Pool Dilution | The labeled mevalonate pool is less susceptible to dilution from other metabolic pathways. | The acetyl-CoA pool is fed by multiple sources (glucose, fatty acids, amino acids), which can dilute the deuterium enrichment. | DL-Mevalonolactone-D4 allows for a more accurate assessment of the direct conversion of mevalonate to cholesterol. |

| Cellular Uptake | Readily taken up by most cell types. | Diffuses freely across cell membranes. | Both are effective for in vitro and in vivo studies. |

The use of a D4-labeled mevalonolactone provides a significant mass shift (4 Da) from the unlabeled molecule, facilitating clear separation and quantification by mass spectrometry. This clear mass difference minimizes interference from naturally occurring isotopes and improves the signal-to-noise ratio in analytical measurements.

Experimental Workflow: From Cell Culture to Data Analysis

The following sections outline a general workflow for utilizing DL-Mevalonolactone-D4 to trace cholesterol synthesis. Specific parameters will need to be optimized based on the experimental model (cell culture, animal models) and the specific research question.

Experimental Workflow Diagram

Caption: A generalized workflow for tracing cholesterol synthesis using DL-Mevalonolactone-D4.

Detailed Experimental Protocols

1. Preparation of DL-Mevalonolactone-D4 Working Solution

-

Objective: To prepare a sterile, accurate concentration of the tracer for administration.

-

Protocol:

-

Accurately weigh a precise amount of DL-Mevalonolactone-D4 powder.

-

Dissolve the powder in a sterile, appropriate solvent (e.g., ethanol or DMSO for a stock solution, followed by dilution in culture media or saline for the working solution).

-

The final concentration of the working solution should be determined based on preliminary dose-response experiments to ensure adequate labeling without causing cellular toxicity.

-

2. In Vitro Labeling of Cultured Cells

-

Objective: To introduce the tracer to cultured cells to allow for its incorporation into newly synthesized cholesterol.

-

Protocol:

-

Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Remove the existing culture medium and replace it with fresh medium containing the DL-Mevalonolactone-D4 working solution.

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of cholesterol synthesis.

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual tracer.

-

Harvest the cells by scraping or trypsinization and immediately quench metabolism by flash-freezing in liquid nitrogen or adding ice-cold methanol.

-

3. Lipid Extraction

-

Objective: To isolate the lipid fraction, including cholesterol, from the harvested cells or tissues.

-

Protocol (Folch Method):

-

Homogenize the cell pellet or tissue sample in a chloroform:methanol mixture (2:1, v/v).

-

Vortex thoroughly and incubate at room temperature to ensure complete lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

-

4. Derivatization for GC-MS Analysis

-

Objective: To convert cholesterol into a more volatile and thermally stable derivative suitable for gas chromatography.

-

Protocol (Silylation):

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization of cholesterol to its trimethylsilyl (TMS) ether.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for separating and quantifying cholesterol isotopologues due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z).

GC-MS Analysis Workflow

Caption: The process of analyzing cholesterol isotopologues using GC-MS.

Typical GC-MS Parameters:

-

Gas Chromatograph: An Agilent 7890A GC or similar, equipped with a capillary column suitable for sterol analysis (e.g., DB-5ms).

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of cholesterol from other lipids.

-

Mass Spectrometer: An Agilent 5975C MSD or equivalent, operated in electron ionization (EI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity by monitoring specific ions corresponding to the unlabeled (M+0) and labeled (M+4) cholesterol-TMS derivatives.

Data Interpretation: Quantifying Cholesterol Synthesis

The primary output from the GC-MS analysis is the mass isotopologue distribution (MID) of the cholesterol-TMS derivative. This distribution represents the relative abundance of cholesterol molecules with different numbers of deuterium atoms.

Calculating Fractional Cholesterol Synthesis:

The fractional synthesis rate (FSR) of cholesterol can be calculated using the following formula:

FSR (% per hour) = [(Area of M+4) / (Area of M+0 + Area of M+4)] x (1 / incubation time in hours) x 100

Where:

-

Area of M+4: The peak area of the cholesterol-TMS derivative containing four deuterium atoms.

-

Area of M+0: The peak area of the unlabeled cholesterol-TMS derivative.

This calculation provides the percentage of the total cholesterol pool that has been newly synthesized from the labeled mevalonate precursor during the incubation period.

Trustworthiness and Self-Validation

The robustness of this methodology is ensured through several key practices:

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-cholesterol) added at the beginning of the sample preparation process can correct for variations in extraction efficiency and instrument response.

-

Calibration Curves: A calibration curve prepared with known concentrations of unlabeled and D4-labeled cholesterol should be run with each batch of samples to ensure accurate quantification.

-

Biological Replicates: Performing experiments with multiple biological replicates is essential to assess the variability of the results and ensure statistical significance.

-

Negative Controls: Including control samples that have not been treated with the tracer is crucial to determine the background levels of the M+4 isotopologue.

Conclusion

DL-Mevalonolactone-D4 is a powerful and specific tracer for investigating the dynamics of the cholesterol biosynthesis pathway downstream of HMG-CoA reductase. Its use, coupled with robust analytical techniques like GC-MS, allows researchers to gain valuable insights into the regulation of cholesterol synthesis in various physiological and pathological contexts. By carefully considering the experimental design, adhering to validated protocols, and employing rigorous data analysis, scientists can confidently utilize this tool to advance our understanding of cholesterol metabolism and develop novel therapeutic strategies for a range of diseases.

References

-

Jones, P. J., & Leveille, G. A. (1990). Use of deuterated water for measurement of short-term cholesterol synthesis in humans. Canadian Journal of Physiology and Pharmacology, 68(7), 955-959. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring synthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(6), E988-E1001. [Link]

-

MetwareBio. (n.d.). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Retrieved from [Link]

-

Dietschy, J. M., & Brown, M. S. (1974). Effect of alterations of the specific activity of the precursor pool on the determination of the rates of cholesterol synthesis. Journal of Lipid Research, 15(6), 508-516. [Link]

-

Faust, J. R., Goldstein, J. L., & Brown, M. S. (1979). Squalene synthetase and squalene epoxidase: regulation in cultured human fibroblasts. Journal of Biological Chemistry, 254(14), 6461-6468. [Link]

-

Jones, P. J., & Schoeller, D. A. (1990). Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations. Journal of Lipid Research, 31(4), 655-663. [Link]

-

Lee, W. N. P., & Bergner, E. A. (1993). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of Lipid Research, 34(12), 2277-2283. [Link]

-

Miettinen, T. A., & Kesäniemi, Y. A. (1989). Measurement of cholesterol synthesis in kinetically defined pools using fecal steroid analysis and double labeling technique in man. Journal of Lipid Research, 30(11), 1739-1748. [Link]

-

Parker, R. A., Pearce, B. C., Clark, R. W., Gordon, D. J., & Wright, J. J. (1993). Plasma mevalonate as a measure of cholesterol synthesis in man. Journal of Clinical Investigation, 92(2), 795-804. [Link]

-

Pustovidalov, Y., & Cohen, D. E. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 57(12), 2269-2277. [Link]

-

Strating, J. R., & Gebhard, C. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 758688. [Link]

-

Wikipedia. (2023, December 27). Mevalonate pathway. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Yuan, J., Chen, A. D., & Thompson, L. U. (1990). Dietary cholesterol feeding suppresses human cholesterol synthesis measured by deuterium incorporation and urinary mevalonic acid levels. Arteriosclerosis, Thrombosis, and Vascular Biology, 10(6), 949-956. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 4. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic enrichment of DL-Mevalonolactone-4,4,5,5-D4

An In-Depth Technical Guide to the Isotopic Enrichment of DL-Mevalonolactone-4,4,5,5-D4

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Isotopic Labeling in Mevalonate Pathway Research

DL-Mevalonolactone, the stable lactone form of mevalonic acid, is a cornerstone intermediate in the mevalonate (MVA) pathway, an essential metabolic route for the biosynthesis of isoprenoids in all higher eukaryotes and many bacteria.[1][2] Isoprenoids encompass a vast array of critical biomolecules, including cholesterol, steroid hormones, and coenzyme Q10. Given its central role, mevalonolactone and its metabolic precursors are of significant interest to researchers in drug development, biochemistry, and metabolic engineering.[3]

The introduction of stable isotopes, such as deuterium (²H or D), into molecules like mevalonolactone provides a powerful analytical tool.[4] Isotopically labeled compounds serve as invaluable tracers for metabolic flux analysis and as internal standards for highly accurate quantification in complex biological matrices using mass spectrometry.[5][6] The strategic placement of deuterium can also be used to investigate the mechanisms of enzymatic reactions and to potentially alter a drug's metabolic profile, a concept known as the "deuterium effect."[7][8]

This technical guide provides a comprehensive overview of the synthesis, analytical validation, and application of this compound. We will delve into the causality behind the chosen synthetic strategy, present self-validating analytical protocols, and contextualize the utility of this specific isotopologue for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategy for Site-Specific Deuteration

The synthesis of this compound requires a robust method that ensures the precise and high-efficiency incorporation of four deuterium atoms at the C4 and C5 positions. The most logical and field-proven approach is the catalytic deuteration of an unsaturated precursor containing a double bond between the target carbon atoms.

Conceptual Workflow: From Unsaturated Precursor to Labeled Product

The core of the synthetic strategy involves the reduction of an α,β-unsaturated lactone precursor, specifically DL-4-methyl-5,6-dihydro-2H-pyran-2-one, using deuterium gas (D₂) in the presence of a heterogeneous catalyst. This method is highly efficient and allows for the direct and stereospecific delivery of two deuterium atoms to each face of the double bond, resulting in the desired tetradeuterated product.

The overall synthetic logic is visualized in the workflow diagram below.

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The mevalonate synthesis pathway as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Mevalonolactone-D4 as a Precursor in the Mevalonate Pathway

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of DL-Mevalonolactone-D4 as a stable isotope-labeled precursor for tracing the mevalonate (MVA) pathway. We will delve into the biochemical rationale, experimental design considerations, detailed protocols, and data interpretation strategies essential for leveraging this powerful tool in metabolic research.

Section 1: The Mevalonate Pathway - A Central Hub of Cellular Metabolism

The mevalonate (MVA) pathway is a critical metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It commences with acetyl-CoA and culminates in the synthesis of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the fundamental precursors for the synthesis of a vast and diverse class of over 30,000 biomolecules known as isoprenoids.[1][2]

Isoprenoids are integral to a multitude of cellular functions, ranging from structural roles in membranes (e.g., cholesterol) to participation in electron transport chains (e.g., coenzyme Q10) and post-translational modification of proteins (prenylation).[2][3][4] Given its central role, the MVA pathway is tightly regulated to maintain cellular homeostasis.[3][5] Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disease, making it a key target for therapeutic intervention.[3][6]

The initial steps of the pathway involve the conversion of three molecules of acetyl-CoA to (R)-mevalonate.[1] This is a critical juncture and the point at which our tracer, DL-Mevalonolactone-D4, is introduced.

Section 2: DL-Mevalonolactone-D4 - A Precision Tool for Metabolic Flux Analysis

DL-Mevalonolactone is the stable, lactone form of mevalonic acid, a key intermediate in the MVA pathway.[7][8][9] In aqueous environments, it hydrolyzes to form mevalonate, which can then be readily utilized by the pathway's enzymes. The "D4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[10]

The use of stable isotope tracers like DL-Mevalonolactone-D4 provides an unparalleled view into the dynamic nature of metabolic pathways.[11][12] Unlike traditional methods that measure static metabolite levels, stable isotope tracing allows for the quantification of metabolic flux—the rate of turnover of molecules through a pathway.[13] This dynamic information is crucial for understanding how cells adapt to genetic perturbations, disease states, or therapeutic interventions.[11][14] The deuterium label acts as a "tag" that can be tracked as it is incorporated into downstream metabolites.

Advantages of Using DL-Mevalonolactone-D4:

-

Direct Introduction into the Pathway: Bypasses the initial, highly regulated steps of the MVA pathway, allowing for a focused investigation of the downstream conversions.

-

High Specificity: The deuterium label is stably incorporated into the carbon skeleton of isoprenoid precursors.

-

Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive tracers.[14]

-

Sensitive Detection: The mass shift imparted by the deuterium atoms is readily detectable by mass spectrometry (MS).[13]

Biochemical Conversion and Label Propagation

Once inside the cell and hydrolyzed to mevalonate-D4, the labeled molecule is phosphorylated and decarboxylated to form the fundamental isoprenoid building block, isopentenyl pyrophosphate (IPP), which will carry the deuterium label. IPP can then be isomerized to dimethylallyl pyrophosphate (DMAPP). The subsequent condensation of these labeled IPP and DMAPP units leads to the formation of larger, deuterium-labeled isoprenoids.

Below is a DOT language script for a Graphviz diagram illustrating the entry of DL-Mevalonolactone-D4 into the mevalonate pathway.

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 4. Isoprenoid | Chemical Structure, Synthesis, & Uses | Britannica [britannica.com]

- 5. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 6. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. immune-system-research.com [immune-system-research.com]

- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mevalonate Pathway: A Technical Guide to Using Deuterated Mevalonolactone for Flux Analysis

This guide provides an in-depth exploration of the mevalonate (MVA) pathway and the application of stable isotope tracing with deuterated mevalonolactone to elucidate its dynamics. Tailored for researchers, scientists, and drug development professionals, this document offers both foundational knowledge and practical, field-proven methodologies for investigating this critical metabolic route.

Introduction: The Central Role of the Mevalonate Pathway

The mevalonate (MVA) pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It is the primary route for the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These isoprenoid precursors are vital for the production of a vast array of over 30,000 biomolecules essential for cellular function, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2][3] Given its central role in cellular physiology, the dysregulation of the MVA pathway is implicated in a range of pathologies, from cardiovascular disease to cancer and autoimmune disorders, making it a key area of investigation for therapeutic intervention.[3][4][5][6][7][8]

The pathway's rate-limiting step is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), which is the target of statin drugs, a widely prescribed class of cholesterol-lowering medications.[4][9][10] Understanding the flux through this pathway—the rate of conversion of substrates to products—is therefore critical for deciphering disease mechanisms and developing novel therapeutics.

This guide focuses on a powerful technique for quantifying this flux: stable isotope tracing using deuterated mevalonolactone. By introducing a "heavy" version of a key pathway intermediate, we can track its incorporation into downstream metabolites, providing a dynamic snapshot of pathway activity.

The Principle of Stable Isotope Tracing with Deuterated Mevalonolactone

Stable isotope tracing is a robust analytical method used to follow the metabolic fate of molecules within a biological system.[11] In this approach, an atom in a substrate molecule is replaced with its heavier, non-radioactive isotope (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D).[12][13] This isotopic "label" allows researchers to distinguish the tracer-derived molecules from their endogenous, unlabeled counterparts using mass spectrometry.[11]

Deuterated mevalonolactone (DL-Mevalonolactone-d7, for instance) is an ideal tracer for the MVA pathway.[14] Mevalonolactone is the δ-lactone form of mevalonic acid, a central intermediate in the pathway.[14][15] Once introduced into a cell culture or in vivo system, it is readily converted to deuterated mevalonic acid and subsequently processed by the downstream enzymes of the MVA pathway.

The primary advantages of using deuterated tracers include:

-

Safety: Stable isotopes are non-radioactive and safe for use in a wide range of experimental systems.

-

High Sensitivity: Modern mass spectrometry techniques can detect minute differences in mass, allowing for precise quantification of labeled compounds.

-

Kinetic Isotope Effect: The substitution of hydrogen with deuterium can sometimes alter reaction rates, a phenomenon known as the kinetic isotope effect. While this needs to be considered in data interpretation, it can also be leveraged to probe enzyme mechanisms.[13][16]

By measuring the rate of incorporation of deuterium into downstream products like cholesterol and other isoprenoids, we can calculate the metabolic flux through the MVA pathway. This provides a quantitative measure of pathway activity under different experimental conditions, such as drug treatment or genetic manipulation.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution. The following sections provide a detailed workflow for a typical cell culture-based experiment using deuterated mevalonolactone.

Diagram of the Experimental Workflow

Caption: A generalized workflow for metabolic flux analysis of the mevalonate pathway.

Step-by-Step Protocol: Cell Culture Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of labeling.

-

Culture cells in their standard growth medium until they reach the desired confluency.

-

-

Preparation of Labeling Medium:

-

Prepare a fresh batch of the appropriate base medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled mevalonate and other pathway intermediates.

-

Dissolve the deuterated mevalonolactone (e.g., DL-Mevalonolactone-d7) in the prepared medium to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cultured cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing deuterated mevalonolactone to the cells.

-

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer.

-

Step-by-Step Protocol: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells at the time of harvesting.

-

Metabolic Quenching:

-

At the end of the labeling period, place the culture plates on dry ice or in a freezer at -80°C to rapidly quench metabolic activity.

-

Alternatively, aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C methanol or acetonitrile).

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent to the quenched cells. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).

-

Scrape the cells from the culture vessel in the presence of the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

-

Analytical Methodologies for Deuterated Metabolites

The analysis of deuterated metabolites from the MVA pathway is typically performed using mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).[9][17]

Diagram of the Mevalonate Pathway

Caption: A simplified schematic of the eukaryotic mevalonate pathway.

LC-MS/MS for Polar Intermediates

LC-MS/MS is well-suited for the analysis of polar intermediates of the MVA pathway, such as mevalonic acid, IPP, and DMAPP.[9][18][19]

| Parameter | Recommendation | Rationale |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC provides better retention and separation of highly polar compounds compared to traditional reversed-phase chromatography.[19] |

| Mobile Phase | Acetonitrile/water with a buffer (e.g., ammonium acetate or ammonium formate) | This mobile phase system is compatible with HILIC and provides good ionization efficiency in the mass spectrometer. |

| Mass Spectrometry | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) | QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer high sensitivity and specificity for targeted quantification. HRMS provides high mass accuracy for confident identification of metabolites.[19][20] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Many of the phosphorylated intermediates of the MVA pathway are readily ionized in negative mode. |

GC-MS for Non-Polar Products

GC-MS is the preferred method for analyzing less polar, more volatile compounds like cholesterol and its precursors.[9][17][21][22][23]

| Parameter | Recommendation | Rationale |

| Derivatization | Silylation (e.g., with BSTFA) | Derivatization is often necessary to increase the volatility and thermal stability of compounds like cholesterol, making them amenable to GC analysis.[24] |

| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms) | These columns provide good separation of sterols and other non-polar lipids. |

| Ionization Mode | Electron Ionization (EI) | EI provides reproducible fragmentation patterns that are useful for compound identification and can be compared against spectral libraries. |

| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for targeted quantification of specific ions, while full scan mode is useful for identifying unknown compounds. |

Data Analysis and Interpretation

The primary output of the mass spectrometry analysis is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopic form of the molecule (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass).

Metabolic Flux Calculation

Metabolic flux analysis (MFA) uses the measured MIDs to calculate the rate of synthesis of the metabolites.[25][26][27][28][29][30][31] The fundamental principle is to compare the experimentally measured MID to a theoretically predicted distribution based on the isotopic enrichment of the precursor pool.[27][28]

The fractional synthesis rate (FSR), which represents the fraction of a metabolite pool that is newly synthesized during the labeling period, can be calculated using various mathematical models. A simplified approach involves monitoring the incorporation of the fully labeled tracer over time.

Mass Isotopomer Distribution Analysis (MIDA)

MIDA is a more sophisticated approach that can determine the isotopic enrichment of the true biosynthetic precursor pool from the MID of the product molecule.[27][28][32][33][34] This is particularly useful when the isotopic enrichment of the intracellular precursor pool is not directly measurable.

Case Study: Probing the Effect of a Novel HMGCR Activator

Imagine a scenario where a new drug candidate is hypothesized to activate HMGCR. To test this, a researcher could perform the following experiment:

-

Experimental Setup: Culture a relevant cell line (e.g., HepG2 human liver cells) and treat one group with the drug candidate and another with a vehicle control.

-

Labeling: Introduce deuterated mevalonolactone into the culture medium of both groups for a set period.

-

Analysis: Harvest the cells, extract the metabolites, and analyze the isotopic enrichment of a downstream product, such as cholesterol, using GC-MS.

-

Expected Outcome: If the drug activates HMGCR, the rate of incorporation of deuterium into cholesterol will be significantly higher in the drug-treated group compared to the control group. This would be reflected in a higher fractional synthesis rate of cholesterol.

This type of data provides direct evidence of the drug's mechanism of action on the MVA pathway, which is invaluable for drug development.

Troubleshooting and Considerations

-

Tracer Toxicity: At high concentrations, some deuterated compounds can exhibit toxicity. It is important to perform dose-response experiments to determine a non-toxic working concentration of deuterated mevalonolactone.

-

Metabolic Equilibrium: For accurate flux measurements, it is important to ensure that the metabolic system is at a steady state. This can be achieved by allowing the cells to adapt to the culture conditions before starting the labeling experiment.

-

Incomplete Labeling: Achieving 100% labeling of the precursor pool is often not feasible. MIDA can help to correct for this by calculating the true precursor enrichment.[27][28]

-

Choice of Tracer: The position and number of deuterium atoms in the mevalonolactone tracer can be varied to probe different aspects of the pathway.[35][36]

Conclusion

The use of deuterated mevalonolactone as a stable isotope tracer provides a powerful and versatile tool for dissecting the complexities of the mevalonate pathway. By enabling the quantitative measurement of metabolic flux, this technique offers invaluable insights into the regulation of this central metabolic route in health and disease. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers to design and execute robust experiments, ultimately advancing our understanding of the MVA pathway and paving the way for new therapeutic strategies.

References

-

Mevalonate pathway . Wikipedia. [Link]

-

Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS . PubMed. [Link]

-

The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms . MetwareBio. [Link]

-

Mevalonate pathway: a review of clinical and therapeutical implications . PubMed. [Link]

-

Multigram Synthesis of Mevalonolactone-d9 and Its Application to Stereochemical Analysis by 1H NMR of the Saturation Reaction in the Biosynthesis of the 2,3-Di-O-phytanyl-sn-glycerol Core of the Archaeal Membrane Lipid . Journal of the American Chemical Society. [Link]

-

Synthesis of Deuterated Mevalonolactone Isotopomers . Sci-Hub. [Link]

-

Mevalonate pathway: A review of clinical and therapeutical implications . ResearchGate. [Link]

-

Main mechanisms involved in mevalonate (MVA) pathway dysregulation and different cancers associated . ResearchGate. [Link]

-

Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry . PubMed. [Link]

-

Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs . PubMed. [Link]

-

Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques . PubMed. [Link]

-

13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli . ResearchGate. [Link]

-

Application of deuterium in research and development of drugs . ResearchGate. [Link]

-

Characterisation of purified perdeuterated cholesterol by GC-MS (a)... . ResearchGate. [Link]

-

GC-MS analysis of the sterol components extracted from the partially... . ResearchGate. [Link]

-

13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli . PubMed. [Link]

-

Dysregulation of the mevalonate pathway promotes transformation . PMC. [Link]

-

Dysregulation of the mevalonate pathway promotes transformation . PNAS. [Link]

-

Dysregulation of the mevalonate pathway promotes transformation . PubMed. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug . ResearchGate. [Link]

-

Determination of Urinary Mevalonic Acid Using Isotope Dilution Technique . PubMed. [Link]

-

Analytical methods for cholesterol quantification . ScienceOpen. [Link]

-

Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight . PMC. [Link]

-

Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry . ResearchGate. [Link]

-

Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations . PubMed. [Link]

-

Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers . PubMed. [Link]

-

HPLC traces for the detection of mevalonolactone formed by internal... . ResearchGate. [Link]

-

Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations . Semantic Scholar. [Link]

-

Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients1 . ResearchGate. [Link]

-

Studies on a synthesis of (RS)-mevalonic acid lactone . Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers . Scite.ai. [Link]

-

Short, Enantioselective Synthesis of Mevalonic Acid . ChemRxiv. [Link]

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction . PMC. [Link]

-

Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies . PMC. [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes . PMC. [Link]

-

Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analyti . AIR Unimi. [Link]

-

Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters . PMC. [Link]

-

Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons . PMC. [Link]

-

Activation of mevalonate metabolism pathway in Dhcr7 3–5/3–5 and Sc5d /... . ResearchGate. [Link]

-

Showing metabocard for Mevalonolactone (HMDB0006024) . Human Metabolome Database. [Link]

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 3. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Dysregulation of the mevalonate pathway promotes transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mevalonate Pathway Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. scienceopen.com [scienceopen.com]

- 25. researchgate.net [researchgate.net]

- 26. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 30. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. semanticscholar.org [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

- 34. scite.ai [scite.ai]

- 35. pubs.acs.org [pubs.acs.org]

- 36. sci-hub.st [sci-hub.st]

An In-Depth Technical Guide to Investigating the Effects of DL-Mevalonolactone-D4 on Mitochondrial Function

Foreword: The Mevalonate Pathway as a Crucial Nexus in Cellular Bioenergetics

The mevalonate (MVA) pathway is a fundamental metabolic cascade responsible for the synthesis of a diverse array of isoprenoids. These molecules are not only precursors for cholesterol but are also vital for a myriad of cellular functions, including the post-translational modification of proteins and the production of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[1][2] Consequently, perturbations in the MVA pathway have profound implications for cellular bioenergetics, with mitochondria often being a primary site of impact. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on utilizing DL-Mevalonolactone-D4, a deuterated stable isotope-labeled tracer, to investigate the intricate relationship between the mevalonate pathway and mitochondrial function. By leveraging the power of metabolic tracing, we can dissect the downstream effects of mevalonate metabolism on mitochondrial health and function with a high degree of specificity.

Introduction to DL-Mevalonolactone-D4: A Tool for Metabolic Tracing

DL-Mevalonolactone is the lactone form of mevalonic acid, a key intermediate in the MVA pathway.[3] The deuterated variant, DL-Mevalonolactone-4,4,5,5-d4, contains four deuterium atoms at the C4 and C5 positions of the carbon backbone. This isotopic labeling renders it an invaluable tool for metabolic flux analysis. When introduced into a biological system, DL-Mevalonolactone-D4 is processed by the same enzymatic machinery as its unlabeled counterpart. However, the deuterium atoms act as a "heavy" tag that can be traced using mass spectrometry, allowing for the precise tracking of its metabolic fate.

The primary rationale for using a deuterated tracer is to distinguish between endogenous and exogenously supplied mevalonate and to follow the incorporation of the labeled carbon skeleton into downstream isoprenoids. This approach is particularly powerful for elucidating the contribution of the MVA pathway to the synthesis of mitochondrial components like CoQ10.

The Interplay Between the Mevalonate Pathway and Mitochondrial Function

The MVA pathway is intricately linked to mitochondrial function through several key mechanisms:

-

Coenzyme Q10 Synthesis: The isoprenoid tail of CoQ10 is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks produced by the MVA pathway.[4][5] CoQ10 is a critical electron carrier in the mitochondrial respiratory chain, transferring electrons from Complex I and II to Complex III.[5] Therefore, any disruption in the MVA pathway can directly impact the synthesis of CoQ10, leading to impaired electron transport, reduced ATP production, and increased oxidative stress.

-

Protein Prenylation: The MVA pathway produces farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases. These proteins are involved in a wide range of cellular processes, including mitochondrial dynamics (fission and fusion) and mitophagy, the selective removal of damaged mitochondria.[1]

-

Direct Effects of Mevalonolactone: Studies have shown that high concentrations of mevalonolactone can have direct toxic effects on mitochondria, particularly in the brain.[3] These effects include mitochondrial swelling, a decrease in the mitochondrial membrane potential (ΔΨm), and the induction of the mitochondrial permeability transition pore (MPTP), a non-selective channel in the inner mitochondrial membrane whose prolonged opening can lead to cell death.[3]

Signaling Pathway Overview

The following diagram illustrates the central role of the mevalonate pathway in cellular metabolism and its connection to mitochondrial function.

Caption: The Mevalonate Pathway and its links to mitochondrial function.

Experimental Design and Methodologies

A robust investigation into the effects of DL-Mevalonolactone-D4 on mitochondrial function requires a multi-pronged approach, combining metabolic tracing with functional assays.

Rationale for Experimental Choices

-

Cell Line Selection: The choice of cell line is critical and should be guided by the research question.

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used for toxicology studies, including mitochondrial toxicity, due to its hepatic origin and metabolic activity.[6] Forcing these cells to rely on oxidative phosphorylation by replacing glucose with galactose in the culture medium can enhance their sensitivity to mitochondrial toxins.

-

SH-SY5Y (Human Neuroblastoma): These cells are a common model for neurodegenerative diseases and are particularly relevant given the observed neurotoxic effects of mevalonolactone.[3][7] They can be differentiated into a more mature, neuron-like phenotype, allowing for the study of developmental and mature neuronal responses.[8]

-

Primary Cells or iPSC-derived Models: For studies requiring higher physiological relevance, primary cells (e.g., hepatocytes, neurons) or induced pluripotent stem cell (iPSC)-derived models are recommended, although they present greater experimental challenges.

-

-

Concentration of DL-Mevalonolactone-D4: The concentration of the tracer should be carefully considered.

-

For tracing studies: A concentration that is sufficient to allow for detectable incorporation into downstream metabolites without causing significant physiological perturbations is ideal. This is often determined empirically through dose-response studies.

-

For toxicity studies: Concentrations should be chosen to reflect pathophysiological conditions, such as those found in mevalonic aciduria, or to establish a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[3][9][10] It is common practice in in vitro toxicology to test up to 100 times the maximum plasma concentration (Cmax) observed in vivo.[6]

-

Experimental Workflow

The following diagram outlines a typical workflow for a metabolic tracing experiment using DL-Mevalonolactone-D4.

Sources

- 1. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mevalonolactone disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.aap.org [publications.aap.org]

- 8. MEVALONATE KINASE DEFICIENCY ASSOCIATED WITH RECURRENT LIVER DYSFUNCTION, MACROPHAGE ACTIVATION SYNDROME AND PERFORIN GENE POLYMORPHISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. immunodeficiencysearch.com [immunodeficiencysearch.com]

- 10. restek.com [restek.com]

Introduction: The Critical Role of (±)-Mevalonolactone-4,4,5,5-d4 in Quantitative Analysis

An In-Depth Technical Guide to the Chemical Purity and Stability of (±)-Mevalonolactone-4,4,5,5-d4

(±)-Mevalonolactone-4,4,5,5-d4 is the deuterated analog of mevalonolactone, a key precursor in the biosynthesis of cholesterol and other isoprenoids. Its primary application in research and drug development is as a stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantitative bioanalysis. The use of a SIL internal standard is the gold standard for correcting for variability during sample preparation and analysis, including matrix effects that can suppress or enhance the instrument signal.[1][2] The structural and chemical similarity to the endogenous analyte allows it to co-elute chromatographically and experience similar ionization efficiency, thereby ensuring the highest degree of accuracy and precision in quantification.

However, the reliability of any quantitative data is fundamentally dependent on the quality of the internal standard. This guide provides a comprehensive technical overview of the essential analytical methodologies and stability considerations for (±)-Mevalonolactone-4,4,5,5-d4. We will explore the causality behind experimental choices for purity assessment, detail self-validating protocols for stability testing, and provide field-proven insights for its proper handling and storage, ensuring its integrity from receipt to final analysis.

Part I: A Multi-Pronged Approach to Purity Verification

The utility of (±)-Mevalonolactone-4,4,5,5-d4 as an internal standard is contingent upon two distinct but equally critical purity parameters: Chemical Purity and Isotopic Purity (or Isotopic Enrichment) . Chemical purity refers to the percentage of the compound of interest relative to any other chemical entities, such as synthetic precursors or degradation products. Isotopic purity refers to the percentage of the deuterated molecule relative to its unlabeled (d0) and lesser-labeled counterparts. A failure in either domain can severely compromise analytical results.[3][4][5]

Core Analytical Techniques for Purity Assessment

A robust assessment of purity is not achieved with a single technique but through the strategic integration of orthogonal methods. The workflow below illustrates the synergistic relationship between chromatographic and spectroscopic techniques.

Caption: Analytical workflow for comprehensive purity validation.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Expertise & Causality: HPLC is the workhorse for determining chemical purity because it physically separates the main compound from potential impurities.[6][7] For mevalonolactone, a reversed-phase method is typically effective. Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful, as it allows for the simultaneous assessment of purity and confirmation of the impurity's mass, aiding in its identification.[8][9]

-

Experimental Protocol: HPLC-MS for Chemical Purity

-

Sample Preparation: Prepare a 1 mg/mL stock solution of (±)-Mevalonolactone-4,4,5,5-d4 in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

MS Detection (ESI Negative Mode):

-

Scan Type: Full Scan MS/MS.

-

Selected Ion Monitoring (for d4): Precursor ion m/z 151 → Product ion m/z 59 (or other characteristic fragments). Note: Mevalonate (the ring-opened form) is often detected at m/z 147 for the unlabeled and m/z 154 for a d7 labeled standard.[8] For the d4 lactone, the corresponding ring-opened acid would be m/z 151.

-

-

Data Analysis: Calculate chemical purity by dividing the peak area of the main compound by the total area of all detected peaks.

-

2. High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

-

Expertise & Causality: HRMS is indispensable for verifying isotopic enrichment.[3][4] Its ability to measure mass with high precision allows for the clear separation and quantification of the signals from the d4 isotopologue and any residual d0, d1, d2, or d3 species.[10][11] This is critical because unlabeled analyte in the internal standard will artificially inflate the calculated concentration of the analyte in the sample.

-

Experimental Protocol: Isotopic Enrichment by HRMS

-

Sample Preparation: Prepare a solution of the compound at approximately 1 µg/mL in 50:50 acetonitrile:water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Method: Infuse the sample directly or use the LC method described above. Acquire a high-resolution full scan mass spectrum of the molecular ion.

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled mevalonolactone ([M+H]⁺ or other adducts) and the d4-labeled compound.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the formula: % Enrichment = [Area(d4) / (Area(d0) + Area(d1) + ... + Area(d4))] * 100

-

-

| Parameter | Specification | Rationale |

| Chemical Purity | ≥ 97% | Ensures that the majority of the material is the compound of interest, minimizing interference from other chemical species.[12] |

| Isotopic Enrichment | ≥ 98 atom % D | Minimizes the contribution of the unlabeled form in the standard to the analyte signal, which is crucial for accurate quantification at low concentrations.[12] |

| Table 1: Typical Purity Specifications for (±)-Mevalonolactone-4,4,5,5-d4. |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

-

Expertise & Causality: While MS confirms mass, NMR confirms structure. ¹H NMR is used to verify the structural integrity and, critically, to confirm the position of the deuterium labels by observing the absence of proton signals at the 4 and 5 positions.[3][13][14] This validates that the deuteration occurred at the intended sites and not elsewhere on the molecule.

-

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., Methanol-d4).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation: Compare the spectrum to that of an unlabeled mevalonolactone standard. The signals corresponding to the protons at the C4 and C5 positions should be significantly diminished or absent, confirming successful deuteration at these sites.

-

Part II: Ensuring Long-Term Stability

Deuterium itself is a stable isotope and does not decay. Therefore, the stability of (±)-Mevalonolactone-4,4,5,5-d4 is governed by its chemical structure. Understanding potential degradation pathways is essential for establishing appropriate storage and handling procedures to maintain its purity over time.

Primary Degradation Pathway: Lactone Hydrolysis

The most significant chemical instability for mevalonolactone is the hydrolysis of its cyclic ester (lactone) ring.[15][16] This reaction is reversible and can be catalyzed by both acidic and basic conditions, opening the ring to form the corresponding mevalonic acid-d4.[15][17][18]

Caption: Reversible hydrolysis of mevalonolactone to mevalonic acid.

While the formation of mevalonic acid-d4 is not a "degradation" in the sense of decomposition, it creates a different chemical species that may have different chromatographic and mass spectrometric properties. For many LC-MS methods, samples are intentionally acidified to convert all mevalonate into the lactone form for better chromatographic retention and sensitivity, thus standardizing the form being analyzed.[6][8][9] However, uncontrolled hydrolysis during storage can lead to a mixture of forms, potentially compromising weighing accuracy and solution concentration.

Stability-Influencing Factors and Mitigation Strategies

-

Moisture: As the reactant in hydrolysis, moisture is the primary threat. It is crucial to protect the compound from atmospheric moisture.[19][20][21]

-

Temperature: Higher temperatures can accelerate the rate of hydrolysis.

-

pH: Extreme pH conditions will rapidly catalyze hydrolysis. Solutions should be prepared in neutral, aprotic solvents whenever possible.

Recommended Storage and Handling Protocols

-

Trustworthiness through Self-Validation: These protocols are designed to prevent the degradation pathways described above, ensuring the compound's integrity.

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at room temperature or refrigerated (2-8°C). Protect from moisture. | Storing as a solid minimizes mobility and reaction rates. Room temperature is often sufficient, but refrigeration can further slow any potential degradation.[12] |

| Solution Storage | Prepare solutions fresh. If short-term storage is needed, use an aprotic solvent (e.g., acetonitrile, DMSO) and store at -20°C or -80°C.[22][23] | Aprotic solvents lack the protons to facilitate hydrolysis. Low temperatures drastically reduce reaction kinetics.[22][23][24][25] |

| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon) when possible. Use dry glassware and solvents.[19] | Minimizes exposure to atmospheric moisture and oxygen.[19] |

| Shelf-Life | Re-analyze for chemical purity after three years to confirm integrity before use.[12] | Establishes a conservative re-test date to ensure continued quality. |

| Table 2: Recommended Storage and Handling for (±)-Mevalonolactone-4,4,5,5-d4. |

Part III: Validating Stability with Stress Testing

To build a truly robust analytical method and confirm the stability profile of the compound, forced degradation (stress testing) is an invaluable tool. It provides empirical evidence of the degradation pathways and validates that the chosen analytical method is "stability-indicating"—meaning it can separate the intact drug from its degradation products.[5]

Experimental Protocol: Forced Degradation Study

-

Objective: To intentionally degrade (±)-Mevalonolactone-4,4,5,5-d4 under various stress conditions to identify potential degradation products.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours. Neutralize before analysis.

-

Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 30 minutes. Neutralize before analysis.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solid compound at 105°C for 24 hours.

-

Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-MS method described in Part I.

-

Evaluation:

-